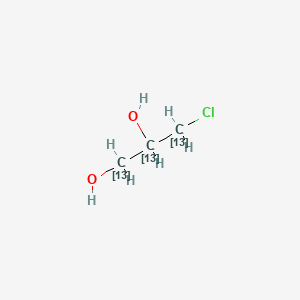![molecular formula C28H39NO8 B587595 (2S,3S,4S,5R,6S)-6-[2-[(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 210573-52-7](/img/structure/B587595.png)
(2S,3S,4S,5R,6S)-6-[2-[(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid, also known as 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid, is a useful research compound. Its molecular formula is C28H39NO8 and its molecular weight is 517.619. The purity is usually 95%.
BenchChem offers high-quality 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Químicas
El compuesto, también conocido por su Número CAS 210573-52-7, tiene una fórmula molecular de C28 H39 N O8 y un peso molecular de 517.611 .
Estudio Farmacocinético
Una de las aplicaciones significativas de este compuesto está en el campo de la farmacocinética. Se llevó a cabo un estudio para determinar los niveles de tolterodina y sus dos metabolitos, 5-hidroxi-metil-tolterodina (5-HMT) y N-desalquil-tolterodina (NDT), en plasma humano . El estudio utilizó un método analítico de cromatografía líquida de alto rendimiento con espectrometría de masas en tándem (LC–MS/MS) para la cuantificación .
Tratamiento de la Vejiga Hiperactiva
La tolterodina, un antagonista muscarínico no selectivo, se utiliza para el tratamiento de la vejiga hiperactiva y otras dificultades urinarias . Como metabolito principal de la tolterodina, el 5-Hidroxi-metil Tolterodina beta-D-Glucurónido juega un papel crucial en este tratamiento.
Investigación Proteómica
Este compuesto también se utiliza en la investigación proteómica . La proteómica es una rama de la biología que estudia las proteínas, sus estructuras y funciones. El compuesto se puede utilizar para estudiar la interacción entre proteínas y fármacos, lo que puede conducir al desarrollo de nuevas estrategias terapéuticas.
Investigación Bioquímica
El 5-Hidroxi-metil Tolterodina beta-D-Glucurónido se utiliza como bioquímico para la investigación proteómica . Se puede utilizar para estudiar los procesos y vías bioquímicas que se ven afectadas por este compuesto.
Control de Calidad y Pruebas de Proficiencia
Este compuesto se utiliza en el control de calidad y las pruebas de proficiencia . Se utiliza como material de referencia para garantizar la precisión y fiabilidad de los métodos analíticos y los resultados .
Mecanismo De Acción
Target of Action
The primary target of 5-Hydroxymethyl Tolterodine beta-D-Glucuronide, a major pharmacologically active metabolite of Tolterodine , is the muscarinic receptor . Specifically, it acts on the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .
Mode of Action
5-Hydroxymethyl Tolterodine beta-D-Glucuronide acts as a competitive antagonist at the muscarinic receptors . This means it competes with the natural ligand (acetylcholine) for binding to these receptors. By doing so, it prevents the activation of the receptors, thereby inhibiting the downstream effects such as bladder contraction and salivation .
Biochemical Pathways
The action of 5-Hydroxymethyl Tolterodine beta-D-Glucuronide primarily affects the cholinergic pathway . By antagonizing the muscarinic receptors, it inhibits the transmission of signals in this pathway, leading to a decrease in bladder contraction and salivation .
Pharmacokinetics
After oral administration, Tolterodine is metabolized in the liver, resulting in the formation of 5-Hydroxymethyl Tolterodine . This metabolite, which exhibits an antimuscarinic activity similar to that of Tolterodine, contributes significantly to the therapeutic effect . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hydroxymethyl Tolterodine beta-D-Glucuronide are
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO8/c1-16(2)29(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-30)10-11-22(21)36-28-25(33)23(31)24(32)26(37-28)27(34)35/h5-11,14,16-17,20,23-26,28,30-33H,12-13,15H2,1-4H3,(H,34,35)/t20-,23+,24+,25-,26+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDPQHVAFNCNKD-GYQAOLNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857804 |
Source


|
| Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210573-52-7 |
Source


|
| Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
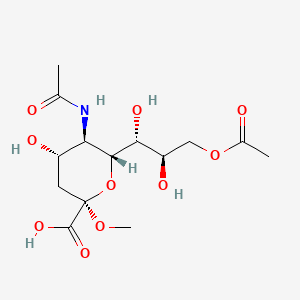

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)

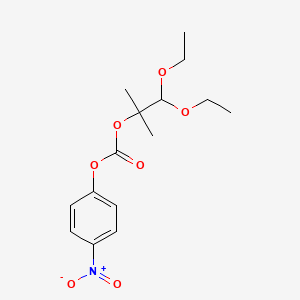
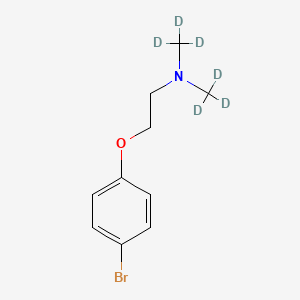
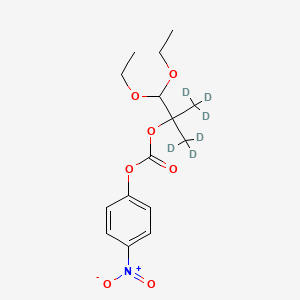
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
